N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

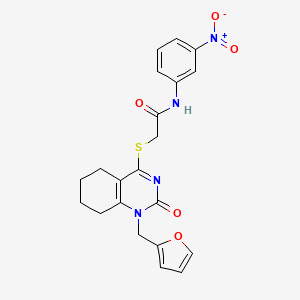

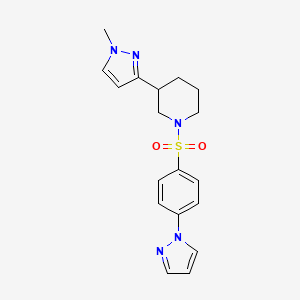

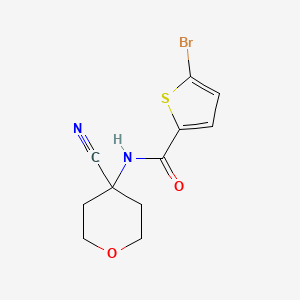

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide, also known as MPOP, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is synthesized through a multi-step process. MPOP has been found to have various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide is involved in studies aiming to develop efficient synthetic routes and explore its chemical behavior. For example, research by Galeazzi et al. (1996) discusses a convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones by intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), which is relevant to the synthesis of compounds like this compound. This process allows for the synthesis of biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).

Biological Activity and Potential Therapeutic Applications

Several studies focus on the biological activities of compounds structurally related to this compound, exploring their potential as therapeutic agents:

Anticancer Properties : Research on novel acetamide derivatives, including those with phenoxyacetamide nuclei, has demonstrated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Compounds such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have been synthesized and evaluated for their anticancer properties, showing comparable activity to standard drugs in certain cases (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial and Antimalarial Activities : A study by Alborz et al. (2018) describes the synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol, demonstrating moderate antimicrobial activities and significant antimalarial potential. This highlights the versatility of compounds structurally related to this compound in addressing various infectious diseases (Alborz et al., 2018).

Pharmacological Evaluation for Neurological Disorders : The identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors is particularly relevant for the treatment of Alzheimer's disease. These compounds, related in structure and function to this compound, demonstrate the potential for dual-functional therapy in neurodegenerative disorders (Zhang et al., 2020).

Mécanisme D'action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the extracellular domains of transmembrane proteins. This process is crucial for the regulation of various physiological and pathological processes, including cell proliferation, adhesion, and migration .

Mode of Action

The compound interacts with its target, ADAM17, by binding to its active site. The pyrrolidine ring in the compound, a five-membered saturated heterocycle with one nitrogen atom, plays a significant role in this interaction . The compound’s binding leads to the inhibition of ADAM17’s enzymatic activity, preventing the shedding process of transmembrane proteins .

Biochemical Pathways

The inhibition of ADAM17 affects several biochemical pathways. One of the key pathways is the TNFα-converting enzyme (TACE) pathway . ADAM17 is also known as TACE, and it is responsible for the cleavage and release of tumor necrosis factor-alpha (TNFα) from the cell surface. TNFα is a pro-inflammatory cytokine involved in systemic inflammation and immune regulation. Therefore, the inhibition of ADAM17 can lead to the reduction of inflammation .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound can influence its absorption, distribution, metabolism, and excretion (adme) properties . Pyrrolidine derivatives are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The inhibition of ADAM17 by N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide can lead to a decrease in the release of TNFα, resulting in reduced inflammation . This can have therapeutic implications in diseases characterized by excessive inflammation, such as rheumatoid arthritis .

Action Environment

The action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, the presence of other substances, such as drugs or food, can affect the compound’s metabolism and excretion .

Propriétés

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-17-10-9-14(12-16(17)21-11-5-8-19(21)23)20-18(22)13-25-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYBYOPPACVMRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2410210.png)

![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2410211.png)

![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)